molecular formula C15H17NO B1665180 3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl- CAS No. 194979-95-8

3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-

Cat. No. B1665180
M. Wt: 227.3 g/mol
InChI Key: SNEPAAKJPPNOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AS-601811 is a bio-active chemical.

Scientific Research Applications

Pharmacological Activity

  • Alkaloid Properties : Tetrahydroberberine, a closely related compound, exhibits a bent molecular conformation and is involved in crystal packing through intermolecular hydrogen bonds. This suggests potential pharmacological applications (Pingali, Donahue, & Payton-Stewart, 2015).

  • Antineoplastic Potential : Derivatives of benzoquinolizinone have been synthesized and evaluated for antineoplastic (anti-cancer) and anticonvulsant activities, indicating their potential use in cancer therapy (Popp & Watts, 1978).

Chemical Synthesis and Properties

  • Reduction Studies : Research has explored the reduction of benzo[b]quinolizinium bromide with sodium borohydride, forming various reduced quinolizine derivatives. This has implications for synthetic chemistry processes (Miyadera & Tachikawa, 1969).

  • X-ray Crystallography : The Schmidt reaction product from a similar compound has been analyzed using X-ray crystallography, providing insights into the structural aspects of these compounds (Begley & Whittaker, 1973).

  • Synthesis of Heterocycles : Studies have been conducted on the chemistry of triketones to create quinolino-benzoxazinones and benzoxazepines, demonstrating the versatility of these compounds in synthesizing diverse heterocycles (Wittmann & Herzog, 1976).

Potential Therapeutic Applications

  • Steroid 5 Alpha-Reductase Inhibition : Benzo[c]quinolizin-3-one derivatives have been synthesized as selective inhibitors of human steroid 5 alpha-reductase isoenzyme 1, indicating potential therapeutic applications for skin disorders and male pattern baldness (Guarna et al., 1998).

  • Theoretical SAR Analysis : Theoretical methodologies have been used to analyze the structure-activity relationships of benzo[c]quinolizin-3-ones, aiding in the design of new active compounds for pharmaceutical applications (Braga & Galvão, 2004).

properties

CAS RN

194979-95-8

Product Name

3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

4,8-dimethyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one

InChI

InChI=1S/C15H17NO/c1-10-3-5-14-12(9-10)4-6-13-11(2)15(17)7-8-16(13)14/h3,5,9H,4,6-8H2,1-2H3

InChI Key

SNEPAAKJPPNOQM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C

Canonical SMILES

CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AS-601811;  AS 601811;  AS601811;  UNII-LIV8A6AE5F; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-methyl-1-(3-oxo-1-pentyl)-(1H)-3,4-dihydroquinolin-2-thione [compound 4 wherein (QW)n=Me, R1=R3=R4=R5=H, R2=Me] (350 mg, 1.40 mmol) in anhydrous toluene (4 ml) is added Me2SO4 (227 ml, 2.40 mmol) under stirring and nitrogen atmosphere. The solution is heated at reflux and after 5 min a red oil begins to separate. After further 15 min, DBU (365 ml, 2.40 mmol) is added dropwise to the refluxing two-phase reaction mixture, causing after a few minutes, a darkening of the mixture. The reflux is maintained for 20 min, then the solution is cooled at room temperature, diluted with dichloromethane (50 ml), washed with water (50 ml) and dried over Na2SO4. After filtration and evaporation of the solvent, the dark residual oil is chromatographed (ethyl acetate:light petroleum ether, 1:1, Rf=0.29) affording pure 8-methyl-2,3,5,6-tetrahydro-4-methyl-(1H)-benzo[c]quinolizin-3-one [compound I wherein (QW)n=Me, R1=R3=R4=R5=H and R2=Me] (152 mg, 50%) as an oil which became a solid on standing (mp 143-145° C.)
[Compound]
Name
6-methyl-1-(3-oxo-1-pentyl)-(1H)-3,4-dihydroquinolin-2-thione
Quantity
350 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
227 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
365 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
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3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
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3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
Reactant of Route 4
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
Reactant of Route 5
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3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
Reactant of Route 6
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-

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